molecular formula C16H17NO3 B1183806 {2-[(Benzylamino)methyl]phenoxy}

{2-[(Benzylamino)methyl]phenoxy}

Cat. No.: B1183806
M. Wt: 271.316
InChI Key: NIZAPZJWKJQNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The {2-[(Benzylamino)methyl]phenoxy} chemical fragment is a valuable building block in organic synthesis and medicinal chemistry research. This structure, which features a phenoxy ether linked to a benzylamino methyl group, is utilized by researchers as a key intermediate for constructing more complex molecules. Compounds containing similar benzylamino-methyl-phenoxy motifs have been identified as crucial components in the development of novel chemical entities, such as podand-type ligands for rare earth complexes and as central scaffolds in investigational compounds targeting neurological enzymes . The benzylamino methyl phenoxy group can serve as a versatile linker or a functional element within a larger molecular architecture, contributing to the overall physicochemical properties and binding characteristics of the target molecule. In one documented application, a derivative featuring this group was synthesized as part of a podand ligand for rare earth elements like Europium (Eu³⁺) and Terbium (Tb³⁺), which are studied for their unique fluorescent properties in material science . Furthermore, this structural motif appears in patented compounds, such as a benzothiazol-3-amine derivative, highlighting its utility in exploratory drug discovery programs . Researchers employ this compound under controlled laboratory conditions to advance projects in chemical synthesis, ligand design, and the development of new materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.316

IUPAC Name

2-[2-[(benzylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H17NO3/c18-16(19)12-20-15-9-5-4-8-14(15)11-17-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2,(H,18,19)

InChI Key

NIZAPZJWKJQNFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Enzyme Inhibition

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (Compound A)
  • Structure: Features a boronic acid substituent and methoxyethyl-phenoxy group.
  • Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3, with 1 µM achieving maximal appressorium inhibition in Magnaporthe oryzae, outperforming trichostatin A (1.5 µM) .
  • Key Advantage : Boronic acid enhances binding specificity to HDAC active sites via covalent interactions.
Benzyl 2-{4-[2-(4-Chlorobenzoylamino)ethyl]phenoxy}-2-methylpropionate (Compound B)
  • Structure: Includes a 4-chlorobenzoylaminoethyl chain and ester group.
  • Crystallography : X-ray data (R factor = 0.049) reveal a 112.54° bond angle at C17–C16–C13, indicating steric flexibility. The chlorobenzoyl group enhances hydrophobic interactions in protein binding .
  • Application: Potential as a prodrug due to ester hydrolysis susceptibility.
4-Benzylaminopyridine (Compound C)
  • Structure: Pyridine ring substituted with benzylamino.
  • Properties: Higher basicity (pKa ~6.5) compared to {2-[(Benzylamino)methyl]phenoxy} due to pyridine’s electron-withdrawing nature. Used as a catalyst in organic synthesis .
Key Observations:
  • Polarity : Boronic acid (Compound A) increases water solubility, while chlorobenzoyl (Compound B) enhances lipophilicity.
  • Bioactivity: The ortho-substituted benzylamino group in {2-[(Benzylamino)methyl]phenoxy} may favor stronger enzyme binding than para-substituted analogs like 4-benzylaminopyridine.

Mechanistic Insights from Molecular Docking

Compound A’s boronic acid forms stable hydrogen bonds with MoRPD3’s zinc ion (binding energy: −9.2 kcal/mol), whereas trichostatin A relies on hydroxamate-Zn²⁺ coordination. This suggests {2-[(Benzylamino)methyl]phenoxy} derivatives could be optimized by introducing electrophilic groups for covalent inhibition .

Q & A

Q. How are these compounds used in developing fluorescent probes?

  • Design Principles :
  • FRET probes : Attach dansyl or coumarin fluorophores to the phenoxy core .
  • Metal sensing : Coordinate Cu2+^{2+} via the benzylamino group (λem_{em} = 450–500 nm) .

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